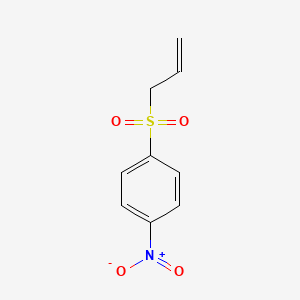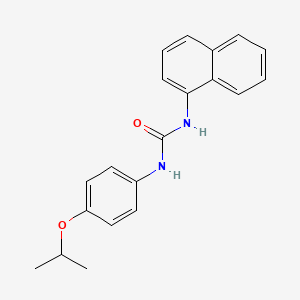
N-(4-isopropoxyphenyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxyphenyl)-N'-1-naphthylurea, commonly known as IPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various physiological processes.
科学的研究の応用
IPU has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, an enzyme that plays a critical role in various physiological processes such as cell proliferation, differentiation, and apoptosis. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has potential applications in various fields of research, including cancer, neurology, and cardiovascular diseases.
作用機序
The mechanism of action of IPU involves the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is a family of serine/threonine kinases that are activated by diacylglycerol and calcium ions. The activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea leads to the phosphorylation of various proteins, which in turn, regulates various physiological processes. IPU inhibits N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain, which prevents its activation by diacylglycerol and calcium ions.
Biochemical and Physiological Effects
The inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. IPU has also been shown to prevent the development of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In addition, IPU has been shown to have neuroprotective effects by preventing the activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in neurons, which can lead to apoptosis.
実験室実験の利点と制限
IPU has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in various physiological processes. IPU is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, IPU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous experiments. In addition, IPU has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
For research on IPU include the development of more potent and selective inhibitors of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, elucidation of downstream targets of N-(4-isopropoxyphenyl)-N'-1-naphthylurea inhibition, and the development of new formulations of IPU with improved solubility and bioavailability.
合成法
The synthesis of IPU involves the reaction of 4-isopropoxyaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The chemical structure of IPU is shown in Figure 1.
特性
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBFKUEOFFHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

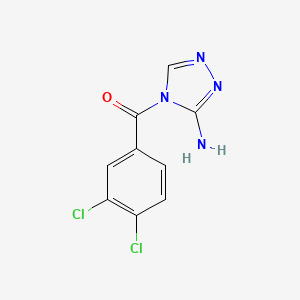
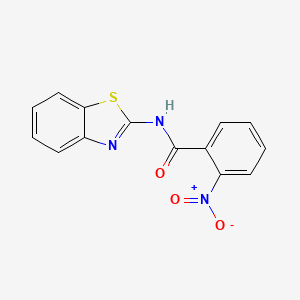
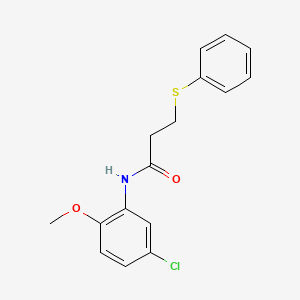
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
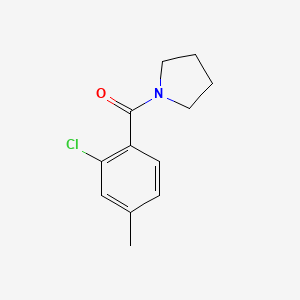
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
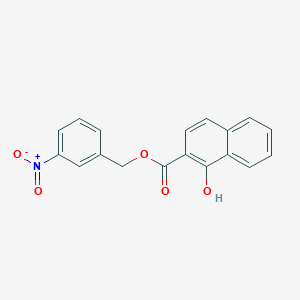
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
